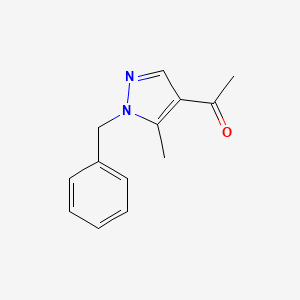

1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one

Overview

Description

1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one can be synthesized through various synthetic routes. One common method involves the reaction of 1-benzyl-5-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with ethyl magnesium bromide to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of different substituted pyrazoles.

Scientific Research Applications

1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one has several scientific research applications across various fields:

Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

Biology: The compound may have potential biological activity, making it useful in the development of new pharmaceuticals or bioactive molecules.

Medicine: It can be explored for its therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer properties.

Industry: The compound can be utilized in the development of new materials, dyes, or agrochemicals.

Mechanism of Action

1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one can be compared with other similar pyrazole derivatives, such as 1-(1-methyl-5-phenyl-1H-pyrazol-4-yl)ethan-1-one and 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one. These compounds share structural similarities but may differ in their chemical properties and applications. The presence of different substituents on the pyrazole ring can influence their reactivity and biological activity.

Comparison with Similar Compounds

1-(1-methyl-5-phenyl-1H-pyrazol-4-yl)ethan-1-one

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one

1-(1-phenyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one

This comprehensive overview provides a detailed understanding of 1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one, with the molecular formula C13H14N2O and CAS number 21635-21-2, is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its structural features, including a benzyl group and a pyrazole ring, which contribute to its pharmacological potential.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In a study evaluating the antimicrobial activity of benzimidazole-pyrazole compounds, some derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 64 to 1024 μg/mL against strains like Staphylococcus aureus and Escherichia coli . While specific data for this compound is limited, the structural similarities suggest potential antimicrobial efficacy.

Antiproliferative Activity

The antiproliferative effects of pyrazole derivatives have been extensively studied. For example, compounds such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides exhibited submicromolar antiproliferative activity against pancreatic cancer cell lines (MIA PaCa-2), showing promise as anticancer agents . These compounds were found to disrupt mTORC1 signaling and modulate autophagy, indicating a potential mechanism for their antiproliferative effects.

Structure–Activity Relationship (SAR)

The biological activity of pyrazole derivatives often correlates with their structural features. The presence of certain substituents on the pyrazole ring can enhance or diminish biological activity. For instance, modifications at positions on the pyrazole ring have been linked to increased antimicrobial and anticancer activities . Understanding these relationships is crucial for the development of more effective derivatives.

Case Studies

Several studies highlight the biological potential of pyrazole compounds:

- Antifungal Activity : A study reported that synthesized pyrazole carboxamides displayed notable antifungal activity, suggesting that modifications in the pyrazole structure could lead to enhanced antifungal properties .

- Anticancer Properties : Research into N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides revealed that these compounds not only inhibited cancer cell proliferation but also affected autophagic processes, highlighting their multifaceted role in cancer therapy .

Summary Table of Biological Activities

Properties

IUPAC Name |

1-(1-benzyl-5-methylpyrazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-10-13(11(2)16)8-14-15(10)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIEGEZDYSRLXCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CC2=CC=CC=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.